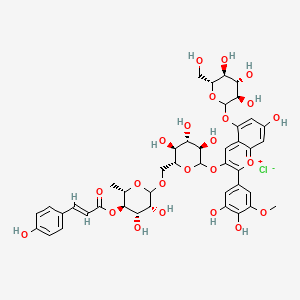

1-Benzopyrylium, 3-((6-O-(6-deoxy-4-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxy-5-methoxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-,chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzopyrylium, 3-((6-O-(6-deoxy-4-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxy-5-methoxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-,chloride is a useful research compound. Its molecular formula is C43H49ClO23 and its molecular weight is 969.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-Benzopyrylium, 3-((6-O-(6-deoxy-4-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxy-5-methoxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-,chloride represents a complex structure with potential biological activity. This article synthesizes existing research findings on its biological properties, including anticancer, antibacterial, and antioxidant activities.

Chemical Structure and Properties

The compound is a type of benzopyrylium salt, which has been shown to exhibit a variety of biological activities. The structural complexity includes multiple sugar moieties and hydroxyphenyl groups that may contribute to its bioactivity.

Anticancer Activity

Recent studies have investigated the anticancer potential of various benzopyrylium salts, including derivatives similar to the compound . For instance, PS-CP-4MO , a related benzopyrylium salt, demonstrated significant cytotoxicity against various cancer cell lines, including melanoma (MDA-MB-435) and colon cancer (HCT-116) with a GI50 value of 1.78 μM .

The anticancer mechanism appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with PS-CP-4MO , suggesting that compounds in this class may trigger programmed cell death pathways . Additionally, cell cycle analysis revealed that these compounds could arrest the cell cycle predominantly in the G1 phase .

Antibacterial Activity

Benzopyrylium salts have also been evaluated for their antibacterial properties. Some compounds within this class have shown activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 8 μg/mL for certain derivatives . Notably, PS-CP-4MO exhibited an MIC of 16 μg/mL against S. aureus, indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of benzopyrylium salts has been assessed through various assays. For example, PS-CP-5Cl was found to exhibit radical scavenging activity that was 1.48 times greater than that of ascorbic acid, highlighting its potential as a natural antioxidant . This property is particularly valuable for therapeutic applications aimed at reducing oxidative stress-related damage.

Case Studies and Research Findings

A detailed examination of benzopyrylium salts has led to several important findings:

| Compound | Anticancer Activity | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| PS-CP-4MO | GI50: 1.78 μM | MIC: 16 μg/mL | High (compared to ascorbic acid) |

| PS-CP-5Cl | Moderate | MIC: 8 μg/mL | Very High |

| PS-CP-SAL | Inactive | Inactive | Low |

These findings suggest that modifications to the benzopyrylium structure can significantly influence biological activity.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of benzopyrylium salts as anticancer agents. For instance, a study reported that certain benzopyrylium derivatives exhibited significant cytotoxicity against various cancer cell lines, including melanoma and leukemia. The compound PS-CP-4MO demonstrated a GI50 value of 1.78 μM against the MDA-MB-435 melanoma cell line, indicating strong anticancer activity . Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells and inhibit colony formation and wound healing, showcasing their therapeutic potential.

Antibacterial Activity

Benzopyrylium salts also exhibit promising antibacterial properties. For example, the compound PS-CP-5Cl was found to have a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, indicating effective antibacterial action . This suggests that benzopyrylium derivatives could be developed into novel antibacterial agents.

Antioxidant Activity

The antioxidant capabilities of benzopyrylium compounds are noteworthy. Studies indicate that these compounds possess free radical scavenging properties comparable to ascorbic acid, making them potential candidates for formulations aimed at reducing oxidative stress in biological systems .

Natural Colorants

Benzopyrylium compounds are utilized as natural colorants in food products due to their vibrant colors and stability under acidic conditions. For instance, anthocyanin derivatives derived from benzopyrylium structures are employed to impart color to various food items, enhancing their visual appeal while also providing health benefits associated with antioxidants .

Flavor Enhancers

In addition to coloring agents, benzopyrylium compounds may contribute to flavor profiles in food products. Their unique chemical structures can interact with taste receptors, potentially enhancing the overall sensory experience of food.

Dye Sensitizers in Solar Cells

Research has explored the use of benzopyrylium derivatives as dye sensitizers in solar cells. Their ability to absorb light efficiently makes them suitable for enhancing the performance of photovoltaic devices .

Photonic Applications

Due to their optical properties, benzopyrylium compounds are being investigated for use in photonic devices. Their capacity to modulate light can be harnessed in various applications ranging from sensors to advanced imaging systems.

Table 1: Summary of Biological Activities of Benzopyrylium Compounds

Table 2: Applications of Benzopyrylium Compounds in Food Science

| Application Type | Description |

|---|---|

| Natural Colorants | Used in food products for vibrant colors |

| Flavor Enhancers | Potential interaction with taste receptors |

Propriétés

Numéro CAS |

69915-09-9 |

|---|---|

Formule moléculaire |

C43H49ClO23 |

Poids moléculaire |

969.3 g/mol |

Nom IUPAC |

[(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |

InChI |

InChI=1S/C43H48O23.ClH/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42;/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49);1H/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41+,42+,43+;/m0./s1 |

Clé InChI |

DJFIFVQDAVMXSM-JMWCUXORSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.